Comprehensive Technical Guide on 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 1151539-21-7)
Comprehensive Technical Guide on 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 1151539-21-7)
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7) is a highly specialized, privileged scaffold utilized in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its applications in drug development. The protocols provided herein are designed as self-validating systems to ensure maximum reproducibility and yield for drug development professionals.
Physicochemical Profiling & Structural Significance
The molecular architecture of this compound features three critical pharmacophoric elements:
-
The Aldehyde Handle: A highly reactive electrophilic center primed for reductive aminations or Knoevenagel condensations.
-
The Ortho-Methoxy Group: Provides steric locking, which can restrict the rotational degrees of freedom of downstream derivatives, often enhancing binding affinity to target protein pockets (e.g., kinase hinge regions).
-
The Pyridin-2-ylmethoxy Moiety: Acts as a potent hydrogen bond acceptor and potential metal-chelating group, significantly modulating the lipophilicity and aqueous solubility of the final active pharmaceutical ingredient (API).
Quantitative Identification Data
To ensure analytical precision, the following table summarizes the core identifiers and specifications sourced from commercial and analytical standards and [1, 2].
| Property | Value |
| Chemical Name | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde |
| CAS Number | 1151539-21-7 |
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 g/mol |
| Canonical SMILES | COC1=CC(OCC2=CC=CC=N2)=CC=C1C=O |
| Commercial Purity | >97% (HPLC) |
| Hazard Codes | H302, H315, H319, H335 (Irritant) [3] |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde relies on a highly optimized Williamson ether synthesis. The protocol below is engineered to explain the causality behind each reagent choice, transforming a standard procedure into a self-validating chemical system.
Step-by-Step Experimental Workflow
Step 1: Phenoxide Generation
-
Action: Dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.2 M concentration. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: The electron-withdrawing nature of the para-aldehyde group lowers the phenolic pKa to ~7.5. K₂CO₃ is perfectly calibrated to quantitatively deprotonate the phenol without triggering unwanted base-catalyzed side reactions (such as the Cannizzaro reaction or aldol condensations) that stronger bases like NaOH would induce. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.
Step 2: Finkelstein Catalysis & Alkylation
-
Action: Add a catalytic amount of potassium iodide (KI, 0.1 eq). Stir for 15 minutes, then add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Heat the mixture to 75–80 °C for 5 hours.
-
Causality: Chloride is a mediocre leaving group for an Sₙ2 reaction. The addition of KI initiates a Finkelstein reaction, converting the alkyl chloride into 2-(iodomethyl)pyridine in situ. Iodide is both a superior nucleophile and an excellent leaving group, dramatically lowering the activation energy barrier of the subsequent Sₙ2 attack by the phenoxide.
Step 3: Self-Validation & Workup
-
Action: Monitor the reaction via TLC (Hexane:EtOAc 3:1) and LC-MS.
-
Validation Checkpoint: The system validates its own completion when the highly polar, strongly UV-active phenolic precursor spot completely disappears, replaced by a less polar product spot with an exact mass of[M+H]⁺ m/z 244.1.
-
Isolation: Quench with ice-cold water to precipitate the product or extract with EtOAc. Wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Mechanistic Visualization
Figure 1: Finkelstein-catalyzed SN2 mechanism for ether formation.
Applications in Medicinal Chemistry
The true value of CAS 1151539-21-7 lies in its versatility as an intermediate for advanced active pharmaceutical ingredients (APIs) [4].
-
Kinase Inhibitor Development: The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., thiazolidinediones or oxindoles) in the presence of piperidine and ethanol. This yields rigid benzylidene derivatives that frequently act as ATP-competitive kinase inhibitors. Similar thiazolidinedione derivatives have been extensively patented for metabolic and cardiovascular diseases [5].
-
Amine Therapeutics: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and primary/secondary amines yields highly functionalized benzylamines, a motif common in GPCR antagonists and monoamine transporter modulators.
Figure 2: Synthetic workflow and downstream medicinal applications of CAS 1151539-21-7.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. The following parameters serve as the standard acceptance criteria for batch release [4].
| Analytical Technique | Key Parameters & Observations | Validation Purpose |
| ¹H NMR (400 MHz, CDCl₃) | CHO (~10.3 ppm, s), Pyridine (8.6, 7.7 ppm, m), OCH₂ (~5.2 ppm, s), OCH₃ (~3.9 ppm, s) | Confirms structural integrity and functional group connectivity. |
| LC-MS (ESI+) | [M+H]⁺ m/z 244.1 | Verifies exact molecular mass and absence of over-alkylation. |
| HPLC (C18 Column) | UV detection at 254 nm; single sharp peak | Quantifies purity (>97%) and detects unreacted precursors. |
References
-
Synsmart. "2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7)". Synsmart Custom Synthesis. Available at:[Link]
- Google Patents. "Thiazolidinedione derivative and use thereof (US8637558B2)". United States Patent and Trademark Office.
